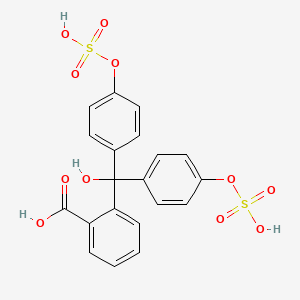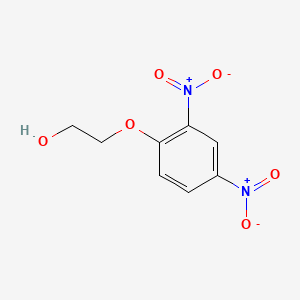
2-(2,4-Dinitrophenoxy)ethanol
Vue d'ensemble
Description
“2-(2,4-Dinitrophenoxy)ethanol” is a chemical compound with the molecular formula C8H8N2O6 . It has an average mass of 228.159 Da and a monoisotopic mass of 228.038239 Da .
Synthesis Analysis
The compound can be synthesized in two forms, raw and pure products. These products were analyzed using various techniques such as FTIR spectroscopy, 1H-NMR and 13C-NMR spectroscopy, elemental analysis, gas chromatography, mass spectrometry, and high-performance liquid chromatography .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 439.7±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 73.4±3.0 kJ/mol and a flash point of 219.7±24.6 °C .
Applications De Recherche Scientifique
Synthesis and Separation
A study focused on the synthesis and separation of 2-(2,4-Dinitrophenoxy) Ethanol (DNE) and Bis(2,4-Dinitrophenoxy) Ethane (BDNE) through condensation using 2,4-dinitrochlorobenzene as the starting material. The optimal conditions for condensation were established, and ethanol was identified as an effective solvent for separating the DNE/BDNE mixture. The synthesized DNE and BDNE were further characterized for their structure (L. Ming, 2013).
Application in Propellants
DNE has been evaluated as a suitable plasticizer for propellants based on cellulose acetate. Its synthesis in raw and pure forms was analyzed using various spectroscopy methods. The study also investigated the thermal stabilities of DNE, its impurities in raw products, and its effect on the thermal behavior of cellulose acetate. The results indicated that the raw product with a small amount of impurity exhibited better thermal stability than the pure product (A. Mousaviazar et al., 2016).
Chemical Reactions and Rearrangements
Research on 2,4-Dinitrofluorobenzene and 2-(acetylamino)ethanol in the presence of sodium led to the formation of several compounds including 2-(acetylamino)ethanol 2,4-dinitrophenyl ether. This study confirmed the presence of a Spiro Janovsky complex during the Smiles rearrangement process, a significant insight into chemical reaction mechanisms (K. Okada, K. Matsui, S. Sekiguchi, 1978).
Electron Donor-Acceptor Interactions
A study investigated electron donor-acceptor interactions of 2,4-dinitrophenol with various alcohols and ethers, determined by electronic absorption spectroscopy. This research highlights the charge transfer interactions and new electronic transitions observed in these systems, contributing to the understanding of molecular interactions (A. Murthy, A. Reddy, 1982).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-(2,4-Dinitrophenoxy)ethanol is cellulose acetate . This compound acts as a plasticizer for propellants based on cellulose acetate .
Mode of Action
This compound interacts with cellulose acetate to enhance the performance and mechanical properties of propellants . It reduces the modulus, tensile strength, hardness, density, melt viscosity, glass transition, electrostatic chargeability, and volume resistivity of a polymer . At the same time, it increases the flexibility, elongation at break, and toughness .
Biochemical Pathways
It is known that the compound can enhance the energy content, performance, and thermal stability of propellants .
Pharmacokinetics
Its thermal stability has been investigated . The raw product containing a small amount of impurity has better thermal stability than the pure product .
Result of Action
The result of the action of this compound is the enhancement of the performance and mechanical properties of propellants . It increases the energy content, performance, and thermal stability of propellants .
Analyse Biochimique
Biochemical Properties
2-(2,4-Dinitrophenoxy)ethanol plays a significant role in biochemical reactions, particularly as a plasticizer for propellants based on cellulose acetate . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, thereby affecting the energy metabolism of cells . The nature of these interactions often involves binding to specific sites on the enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the oxidative phosphorylation pathway, leading to changes in ATP production and overall cellular energy balance . Additionally, it can alter gene expression patterns, potentially leading to changes in cell function and behavior. These effects are observed across various cell types, including hepatocytes and muscle cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes involved in oxidative phosphorylation, leading to either inhibition or activation of these enzymes . This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting the overall metabolic processes within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the raw product containing a small amount of impurity has better thermal stability than the pure product . Over time, the degradation of this compound can lead to changes in its biochemical activity and impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative phosphorylation and energy metabolism . It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the metabolic flux and levels of various metabolites. These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s overall impact on cellular function.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects . The compound may be directed to particular organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its activity and function within the cell.
Propriétés
IUPAC Name |
2-(2,4-dinitrophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c11-3-4-16-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMNJWMYPSLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062656 | |
| Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2831-60-9 | |
| Record name | 2-(2,4-Dinitrophenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2831-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dinitrophenoxy)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dinitrophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize 2-(2,4-Dinitrophenoxy)ethanol (DNE) and separate it from its byproduct Bis(2,4-dinitrophenoxy)ethane (BDNE)?
A1: The research paper [] describes an efficient synthesis of DNE via the condensation reaction of 2,4-dinitrochlorobenzene (DNCB) with ethandiol in the presence of a base. The optimal conditions identified for this reaction are:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
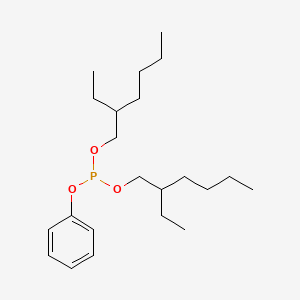
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1581830.png)
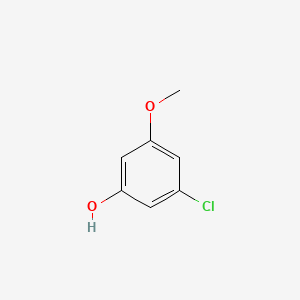
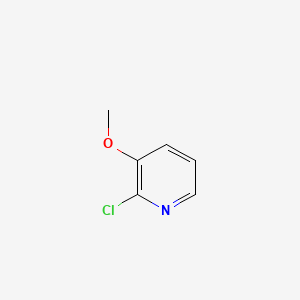
![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-oxo-](/img/structure/B1581834.png)
![Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B1581837.png)
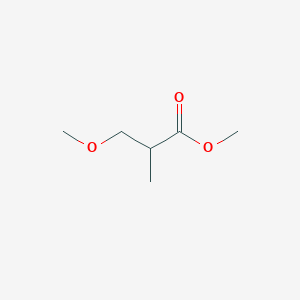
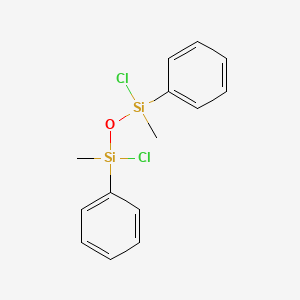

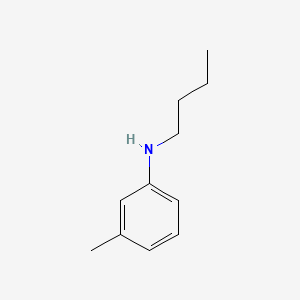
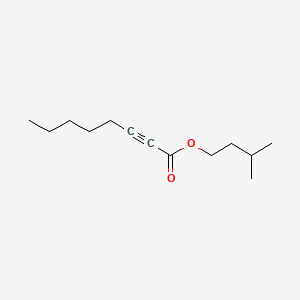

![2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1581849.png)
